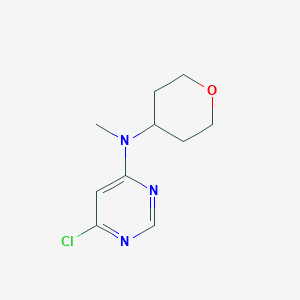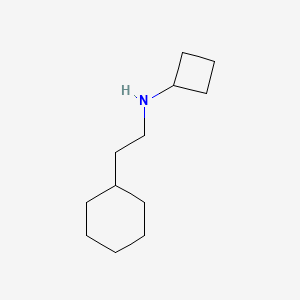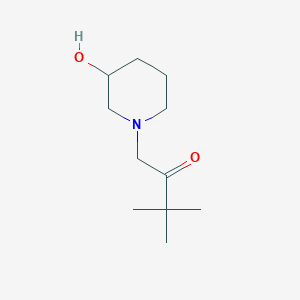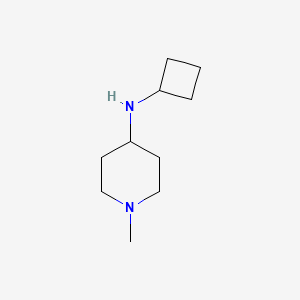
4-(4-Ethylphenyl)pyrrolidin-3-amine
説明
4-(4-Ethylphenyl)pyrrolidin-3-amine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 190.28 g/mol.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
The molecular structure of 4-(4-Ethylphenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring and an ethylphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Antimicrobial Activity
The pyrrolidine ring, due to its saturated nature and sp3 hybridization, allows for significant structural diversity, which can influence antimicrobial activity. Studies have shown that the N′-substituents on the pyrrolidine ring can significantly affect antibacterial potency. For instance, increasing the size of the N′-substituent from ethyl to phenyl groups has been associated with enhanced antibacterial activity .
Anticancer Activity
Pyrrolidine derivatives have been investigated for their potential in cancer treatment. The introduction of various substituents on the pyrrolidine ring can lead to compounds with promising antitumor properties. For example, certain pyrrolidinone derivatives have shown growth inhibition in lung and CNS cancer models .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolidine derivatives make them valuable in the development of new therapeutic agents. The structural flexibility of the pyrrolidine ring allows for the optimization of interactions with biological targets involved in inflammation .
Antidepressant Activity
Pyrrolidinones, closely related to pyrrolidine derivatives, have been utilized in the synthesis of compounds with antidepressant effects. The ability to modify the pyrrolidine ring structure has led to the discovery of molecules with significant impact on neurotransmitter systems .
Anticonvulsant Properties
The pyrrolidine scaffold is also explored for its anticonvulsant applications. By altering the stereochemistry and substituents on the pyrrolidine ring, researchers can develop compounds that may modulate neuronal excitability and prevent seizures .
Anti-HCV Activity
Pyrrolidinone derivatives have been studied for their activity against the Hepatitis C Virus (HCV). The presence of the pyrrolidinone moiety in drugs can contribute to the inhibition of viral replication, offering a pathway for the development of anti-HCV agents .
Role in Drug Stereochemistry
The pyrrolidine ring’s non-planarity and stereogenicity at its carbons are crucial for the biological profile of drug candidates. Different stereoisomers can bind to enantioselective proteins in distinct ways, leading to varied biological effects .
Industrial Applications
Beyond pharmaceuticals, pyrrolidine derivatives find applications in industrial settings. Their structural diversity and biological activity make them suitable for use in materials science and as intermediates in chemical synthesis .
将来の方向性
The pyrrolidine ring, a key component of 4-(4-Ethylphenyl)pyrrolidin-3-amine, is a versatile scaffold in drug discovery . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Therefore, future research may focus on exploring the potential applications of 4-(4-Ethylphenyl)pyrrolidin-3-amine in medicinal chemistry.
作用機序
Target of Action
It’s known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have shown potential as anti-Alzheimer’s disease agents with target selectivity toward BACE1 .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets due to their stereochemistry and the spatial orientation of substituents . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
For example, cis-3,4-diphenylpyrrolidine derivatives have been reported as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ .
Result of Action
It’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It’s known that fluorescence quenching of organic molecules by various quenchers like aromatic amines are mainly used to understand the nature of molecular interactions .
特性
IUPAC Name |
4-(4-ethylphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYYMZGVBBZLNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine](/img/structure/B1488617.png)
![5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B1488618.png)

![2-(Piperidine-4-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1488623.png)

![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488627.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)



![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1488638.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)